molecular formula C6H9N3 B054727 2-(Pyridazin-3-YL)ethan-1-amine CAS No. 114779-91-8

2-(Pyridazin-3-YL)ethan-1-amine

Cat. No. B054727
M. Wt: 123.16 g/mol
InChI Key: GKPGWUFVIZLEOL-UHFFFAOYSA-N
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Description

“2-(Pyridazin-3-YL)ethan-1-amine” is a chemical compound with the molecular formula C7H10N2 . It is also known by other names such as “2-pyridin-3-ylethanamine” and "3-(2-Aminoethyl)pyridine" . It is a histamine agonist selective for the H1 subtype .


Synthesis Analysis

The synthesis of pyridazine compounds, such as “2-(Pyridazin-3-YL)ethan-1-amine”, involves various methods. One approach involves an inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The pyridazine ring in “2-(Pyridazin-3-YL)ethan-1-amine” is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions .


Physical And Chemical Properties Analysis

“2-(Pyridazin-3-YL)ethan-1-amine” has a molecular weight of 122.168 Da and a monoisotopic mass of 122.084396 Da . Further physical and chemical properties are not explicitly mentioned in the search results.

Future Directions

The unique physicochemical properties of the pyridazine ring in “2-(Pyridazin-3-YL)ethan-1-amine” make it an attractive heterocycle for drug design . The recent approvals of drugs that incorporate a pyridazine ring suggest potential future directions in drug discovery and development .

properties

IUPAC Name

2-pyridazin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-4-3-6-2-1-5-8-9-6/h1-2,5H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPGWUFVIZLEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridazin-3-ylethanamine

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